![molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4](/img/structure/B2814324.png)

3-Phenyl-2-azaspiro[3.3]heptan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

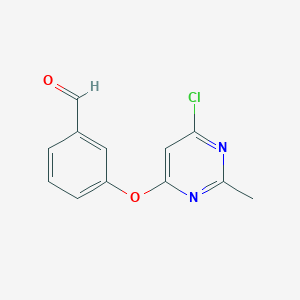

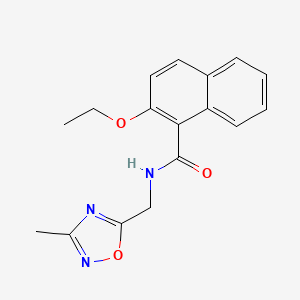

3-Phenyl-2-azaspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C12H13NO. It is a part of the family of sterically constrained amino acids . These amino acids possess a sterically constrained molecular framework and have aroused much interest in the fields of chemistry and biology .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes this compound, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This synthesis process has been detailed in several studies .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold. This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

- Amino Acid Analogues for Drug Design : Radchenko et al. (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane, aiming to expand the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. This approach underlines the compound's utility in creating more rigid amino acid frameworks that may influence the bioactivity and specificity of peptides and peptidomimetics (Radchenko, Grygorenko, & Komarov, 2010).

Advancements in Organic Synthesis

- Spirocyclic Azetidines Synthesis : Guerot et al. (2011) reported on the synthesis of novel angular azaspiro[3.3]heptanes, demonstrating efficient methods to prepare these compounds, which are valuable building blocks in drug discovery. The work highlights the versatility of spirocyclic scaffolds in accessing chemically novel spaces for therapeutic development (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Drug Discovery Applications

- Dopamine D3 Receptor Antagonists : Micheli et al. (2016) designed a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective antagonists for the dopamine D3 receptor, indicating the compound's potential in developing treatments for disorders associated with dopamine system dysregulation (Micheli et al., 2016).

Chemical Properties and Structural Analysis

- Lowering Lipophilicity in Medicinal Chemistry : Degorce et al. (2019) explored azaspiro[3.3]heptanes as alternatives to traditional heterocycles like morpholines and piperazines in medicinal chemistry. Their study revealed that incorporating a spirocyclic center could effectively lower the lipophilicity of molecules, which is a crucial factor in drug design (Degorce, Bodnarchuk, & Scott, 2019).

properties

IUPAC Name |

1-phenyl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWIOQIRSAWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)